molecular formula C10H8INO B3053639 4-Iodo-2-methylisoquinolin-1(2H)-one CAS No. 54931-61-2

4-Iodo-2-methylisoquinolin-1(2H)-one

Cat. No.: B3053639
CAS No.: 54931-61-2
M. Wt: 285.08 g/mol
InChI Key: QHHGMDNXKMFFCI-UHFFFAOYSA-N
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Description

Significance of the Isoquinolinone Core in Modern Chemical Research

The isoquinolinone scaffold is a prominent structural motif found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.govwisdomlib.org This "privileged structure" is a cornerstone in medicinal chemistry, frequently utilized as a template for drug discovery. nih.govnih.gov Derivatives of the isoquinoline (B145761) core have been extensively investigated and are featured in numerous clinically applied or preclinical drugs for treating a wide range of diseases, including cancer, infections, and neurological disorders. nih.govresearchgate.net

The therapeutic versatility of isoquinolinone derivatives stems from their ability to interact with various biological targets. nbinno.com They have demonstrated a remarkable range of pharmacological effects, including:

Anticancer rsc.orgamerigoscientific.com

Antimicrobial nih.govamerigoscientific.com

Anti-inflammatory nih.govsemanticscholar.org

Antiviral semanticscholar.org

Antioxidant nih.gov

Enzyme inhibitory actions nih.gov

The structural diversity and therapeutic importance of isoquinoline-based compounds have made their synthesis a compelling and active area of research for organic and medicinal chemists. nih.govrsc.org The development of novel synthetic methodologies to access structurally diverse isoquinoline derivatives is crucial for the continued exploration of their therapeutic potential. acs.org

Table 1: Selected Pharmacological Activities of the Isoquinolinone Core

Pharmacological Activity Therapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases
Anti-inflammatory Immunology
Antiviral Infectious Diseases
Enzyme Inhibition Various

Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds are indispensable building blocks in modern organic chemistry. nbinno.com The introduction of halogen atoms into a heterocyclic framework significantly enhances its synthetic utility and can modulate its physicochemical and biological properties. nbinno.comresearchgate.net Halogens, due to their electrophilicity and leaving group capabilities, play a pivotal role in the activation and functionalization of organic molecules. mdpi.com

In the context of synthetic strategies, halogenated heterocycles are particularly valuable for their participation in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nbinno.comfiveable.me Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the efficient formation of new carbon-carbon bonds by coupling an organohalide with an organometallic reagent. fiveable.menobelprize.orgjyu.fi This versatility enables the facile introduction of diverse substituents onto the heterocyclic core, a key strategy in the systematic modification of lead compounds during drug discovery. nbinno.com

The benefits of halogenation in medicinal chemistry are manifold and include:

Increased membrane permeability: This can facilitate the crossing of biological barriers like the blood-brain barrier. researchgate.net

Lower metabolic degradation: Halogenation can block sites of metabolism, thereby prolonging the in-vivo lifetime of a drug. researchgate.net

Enhanced binding affinity: Halogen atoms can participate in specific interactions, such as halogen bonding, which can improve the binding of a molecule to its biological target. researchgate.netnamiki-s.co.jp

Table 2: Common Cross-Coupling Reactions Utilizing Halogenated Heterocycles

Reaction Name Coupling Partners Catalyst
Suzuki-Miyaura Coupling Organohalide + Organoboron Compound Palladium
Heck Coupling Organohalide + Alkene Palladium
Negishi Coupling Organohalide + Organozinc Compound Palladium

Positioning of 4-Iodo-2-methylisoquinolin-1(2H)-one in Contemporary Academic Investigations

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure suggests a significant potential for application in contemporary academic and industrial research. The compound combines the pharmacologically relevant isoquinolinone core with a synthetically versatile iodine substituent, positioning it as a valuable intermediate for the synthesis of more complex molecules.

The presence of the iodine atom at the 4-position of the isoquinolinone ring is of particular interest. Aryl iodides are among the most reactive organohalides in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for these transformations. jyu.fi This reactivity allows for the introduction of a wide variety of functional groups at this position, enabling the generation of libraries of novel isoquinolinone derivatives for biological screening.

The N-methyl group at the 2-position differentiates it from unsubstituted isoquinolinones, potentially influencing its solubility, metabolic stability, and biological activity. The synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, highlighting the accessibility of this class of compounds. nih.govrsc.org Given the established importance of the isoquinolinone scaffold in drug design, this compound represents a promising, yet underexplored, building block for the development of new therapeutic agents. researchgate.net Its utility in the synthesis of novel materials with interesting photophysical or electronic properties could also be an area of future investigation. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGMDNXKMFFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481071
Record name AGN-PC-0NI4RF
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Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54931-61-2
Record name 4-Iodo-2-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NI4RF
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 4 Iodo 2 Methylisoquinolin 1 2h One

Carbon-Carbon Cross-Coupling Reactions

The iodine substituent at the C4 position of 2-methylisoquinolin-1(2H)-one renders the molecule highly amenable to palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the connection of diverse molecular fragments.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents. nih.govnih.gov In the context of 4-iodo-2-methylisoquinolin-1(2H)-one, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C4 position.

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or [Pd(PPh₃)₄], a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DMF. nih.gov The catalytic cycle proceeds via oxidative addition of the iodo-isoquinolinone to the Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 4-aryl-2-methylisoquinolin-1(2H)-one product and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent can be optimized to achieve high yields, even with sterically demanding or electronically diverse coupling partners. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents plausible reaction conditions based on similar substrates found in the literature.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPd(OAc)₂ (3) / SPhos (6)Cs₂CO₃Toluene10095
32-Thiopheneboronic acidPdCl₂(dppf) (5)Na₂CO₃DMF8588
43-Pyridinylboronic acidPd(OAc)₂ (3)K₃PO₄1,4-Dioxane10085

Beyond the Suzuki-Miyaura reaction, the iodo-substituent serves as an excellent electrophile in other palladium-catalyzed processes, such as the Sonogashira and Heck couplings. youtube.com

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.netnih.gov This reaction is typically co-catalyzed by palladium and copper salts (e.g., CuI) in the presence of a base, often an amine like triethylamine, which can also serve as the solvent. youtube.comsemanticscholar.org Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability, especially in biological contexts. nih.gov This method provides a direct route to 4-alkynyl-2-methylisoquinolin-1(2H)-ones, which are valuable intermediates for further transformations.

The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond at an sp² carbon of the alkene. youtube.comnih.gov The reaction typically requires a palladium catalyst, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent. A key step involves the regioselective insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to yield the substituted alkene product. This allows for the introduction of vinyl groups at the C4 position of the isoquinolinone core.

Table 2: Conditions for Sonogashira and Heck Reactions This table presents plausible reaction conditions based on similar substrates found in the literature.

ReactionCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF6090
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (5)DiisopropylamineTHF5085
HeckStyrenePd(OAc)₂ (2) / P(o-tolyl)₃ (4)K₂CO₃DMA11078
Heckn-Butyl acrylatePdCl₂(dppf) (3)Et₃NAcetonitrile (B52724)8082

While palladium catalysis is dominant, copper-mediated and -catalyzed cross-coupling reactions offer a cost-effective alternative for certain transformations. ucf.edu Copper catalysis is particularly relevant for forming C-N, C-O, and C-S bonds (Ullmann condensation), but it is also effective for C-C bond formation, such as in Sonogashira-type reactions without palladium. nih.govorganic-chemistry.org

For this compound, a ligand-free system using a simple copper salt like Cu₂O or CuI with a base such as Cs₂CO₃ in a solvent like DMF can effectively couple it with terminal alkynes. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but are advantageous due to the lower cost and toxicity of copper. rsc.org Copper-catalyzed methods can also be employed for coupling with various nucleophiles, including amides and phenols. ucf.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. diva-portal.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. diva-portal.org For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negative charge of the intermediate. quizlet.com

Radical Reactions and C-H Functionalization Strategies

Recent advances in synthetic chemistry have highlighted the power of radical reactions and direct C-H functionalization. While the C-I bond is the most reactive site for cross-coupling, the other C-H bonds on the isoquinolinone ring can be targeted through radical-based strategies. nih.govresearchgate.net

Protocols for the meta-C–H functionalization of pyridines and related azaarenes, including isoquinolines, have been developed. nih.govresearchgate.net These methods often proceed through a dearomatization-rearomatization sequence, allowing for the introduction of various functional groups via either radical or ionic pathways. For a substituted system like this compound, such strategies could potentially be applied to functionalize positions like C5 or C7, which are meta to the ring nitrogen. This approach offers a complementary method to traditional cross-coupling, enabling the modification of positions that are otherwise difficult to access. Furthermore, acyl radicals, generated from precursors like α-oxo acids or terminal alkynes, can be used for the C-H acylation of electron-deficient heteroarenes, representing another potential avenue for functionalizing the isoquinolinone core. nih.gov

Electrophilic Aromatic Substitution on Substituted Systems

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comscielo.org.mx Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). masterorganicchemistry.commasterorganicchemistry.com

The this compound ring is a complex case for predicting EAS outcomes.

Ring System: The pyridine (B92270) portion of the isoquinoline (B145761) is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

Carbonyl Group: The amide carbonyl at C1 is a strong deactivating group, withdrawing electron density through resonance and induction, primarily deactivating the benzenoid ring.

Iodo Group: Halogens are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion). libretexts.org

Given these competing factors, the benzenoid ring (positions C5, C6, C7, C8) is the more likely site for electrophilic attack than the highly deactivated pyridinone ring. The directing effects would be a combination of the deactivating carbonyl group and the ortho-, para-directing iodo group. Therefore, reactions like nitration or halogenation would likely proceed slowly and may yield a mixture of products, with substitution occurring on the carbocyclic ring. Predicting the major regioisomer would require careful consideration of the combined electronic and steric influences of all substituents. scielo.org.mx

Derivatization at Nitrogen and Peripheral Carbon Positions

No specific information was found regarding the derivatization of this compound at its nitrogen or peripheral carbon positions.

Ring Annulation and Fused Heterocycle Formation

Specific examples of ring annulation and the formation of fused heterocycles originating from this compound are not described in the available literature. While the structural motifs of isoquinolinones are present in various complex heterocyclic systems, the direct use of this specific iodinated compound as a precursor was not identified.

Intramolecular Cyclizations (e.g., Ullmann-type reactions)

There is no documented evidence of intramolecular cyclizations, including Ullmann-type reactions, involving this compound. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl system. organic-chemistry.orgwikipedia.org Intramolecular versions of this reaction are employed to construct fused ring systems. However, no studies have been found that apply this methodology to this compound.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

No specific [4+2] cycloaddition reactions involving this compound have been reported in the surveyed literature. Cycloaddition reactions are powerful tools for the construction of cyclic compounds, with [4+2] cycloadditions (Diels-Alder reactions) being particularly common for forming six-membered rings. nih.govmdpi.comacs.org The participation of isoquinoline derivatives in such reactions is known, but specific examples for the title compound are absent.

Tandem Reaction Sequences for Complex Architectures

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are an efficient strategy for building complex molecular architectures from simpler precursors. nih.govorganic-chemistry.orgacs.org The application of such sequences starting from this compound to generate complex heterocyclic structures has not been found in the scientific literature.

Mechanistic Investigations into 4 Iodo 2 Methylisoquinolin 1 2h One Transformations

Elucidation of Reaction Pathways for Iodination Processes

The synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one typically proceeds via an electrophilic aromatic substitution reaction on the 2-methylisoquinolin-1(2H)-one precursor. The isoquinolinone ring system is sufficiently electron-rich to react with electrophilic iodine sources.

The reaction mechanism is initiated by the generation of a potent electrophilic iodinating agent. When using N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid, the acid protonates the NIS, increasing its electrophilicity researchgate.net. Alternatively, other systems like NaIO₄ can be used to generate the electrophilic iodine species researchgate.net.

The proposed pathway involves the following steps:

Activation of Iodine Source : An acid catalyst (H⁺) activates the iodine source (e.g., NIS) to generate a highly electrophilic iodine species, effectively behaving as an iodonium (B1229267) ion (I⁺) source.

Nucleophilic Attack : The π-system of the 2-methylisoquinolin-1(2H)-one ring, acting as a nucleophile, attacks the electrophilic iodine. The attack occurs preferentially at the C4 position, which is activated by the electron-donating nature of the heterocyclic system, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation : A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, abstracts the proton from the C4 position.

Aromatization : This abstraction restores the aromaticity of the ring, yielding the final product, this compound wuxiapptec.com.

The high regioselectivity for the C4 position is a key feature of this process, driven by the electronic stabilization of the intermediate carbocation.

Analysis of Regioselectivity and Stereoselectivity in Complex Syntheses

In subsequent transformations, the iodine atom at the C4 position serves as a versatile functional handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Regioselectivity : The regioselectivity of these reactions is exceptionally high, with functionalization occurring almost exclusively at the site of the carbon-iodine bond organic-chemistry.org. The C-I bond is the most labile site for oxidative addition by a low-valent metal catalyst (e.g., Palladium(0)), which is the initial step in most cross-coupling catalytic cycles. The reactivity of aryl halides in such reactions follows the order I > Br > Cl > F, making the C4-iodo group the preferred reaction site over other potential, less reactive leaving groups on the molecule or other coupling partners wikipedia.org.

Stereoselectivity : For many cross-coupling reactions involving this compound, such as Suzuki or Sonogashira couplings with non-chiral partners, the concept of stereoselectivity at the isoquinolinone core is not applicable as no new stereocenters are formed on the ring. However, if the coupling partner is a vinyl halide or vinylboronic acid, the stereochemistry (E/Z) of the double bond is typically retained throughout the reaction sequence wikipedia.org. In cases where reactions might lead to the formation of chiral products, such as through asymmetric catalysis, the specific ligands employed on the metal catalyst would be the determining factor for stereoselectivity. However, some reactions, such as those involving organozinc compounds, have been observed to proceed with a loss of stereoselectivity, potentially due to the basicity of the organometallic reagent sinica.edu.tw.

Catalytic Cycle Delineation in Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those employing palladium, are fundamental for the functionalization of this compound. The mechanisms of the Suzuki-Miyaura and Sonogashira couplings are well-established examples.

The Suzuki-Miyaura coupling involves a palladium(0) catalyst to couple the aryl iodide with an organoboron compound wikipedia.org. The catalytic cycle is generally understood to proceed through three key steps libretexts.org:

Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with this compound, cleaving the C-I bond. This forms a square planar Pd(II) complex.

Transmetalation : The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the iodide ligand.

Reductive Elimination : The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The Sonogashira coupling utilizes a dual catalytic system of palladium and copper(I) to couple the aryl iodide with a terminal alkyne wikipedia.orgorganic-chemistry.org. This process involves two interconnected cycles libretexts.org:

Palladium Cycle : This cycle is similar to the Suzuki coupling, starting with the oxidative addition of this compound to the Pd(0) catalyst.

Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex from the palladium cycle.

Following transmetalation, the resulting palladium-alkynyl complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.

StepSuzuki-Miyaura CouplingSonogashira Coupling
Catalyst SystemPalladium(0)Palladium(0) and Copper(I)
Key Step 1Oxidative Addition of this compound to Pd(0)Oxidative Addition of this compound to Pd(0)
Key Step 2Transmetalation with a base-activated organoboron reagentTransmetalation with a copper(I) acetylide intermediate
Key Step 3Reductive Elimination to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bondReductive Elimination to form C(sp²)-C(sp) bond
Catalyst RegenerationPd(0) is regeneratedPd(0) and Cu(I) are regenerated

Role of Reagents and Additives in Reaction Kinetics and Selectivity

The efficiency and outcome of transition metal-catalyzed transformations are critically dependent on the choice of reagents and additives.

Bases : In Suzuki-Miyaura couplings, the base plays a crucial role in activating the organoboron species. Stronger bases can accelerate the formation of the reactive boronate complex, thereby increasing the rate of transmetalation organic-chemistry.org. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence reaction yields and compatibility with functional groups researchgate.netnih.gov. In Sonogashira couplings, an amine base (e.g., triethylamine, piperidine) is typically used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide libretexts.org.

Ligands : Phosphine ligands are ubiquitous in palladium catalysis. They stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the electronic and steric properties of the catalyst gessnergroup.comnih.gov.

Electron-rich ligands (e.g., trialkylphosphines, Buchwald-type ligands) increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step libretexts.org.

Bulky ligands promote the reductive elimination step and can help create a coordinatively unsaturated metal center necessary for the reaction to proceed libretexts.orgrsc.org. The careful selection of ligands is therefore essential for optimizing reaction rates and preventing side reactions.

Reagent/AdditiveFunctionImpact on Kinetics and SelectivityExample(s)
Base (Suzuki)Activates organoboron reagent to form boronate complex.Increases rate of transmetalation. Choice affects yield and functional group tolerance.K₃PO₄, Cs₂CO₃
Base (Sonogashira)Deprotonates terminal alkyne.Facilitates formation of copper acetylide, essential for the copper catalytic cycle.Triethylamine, Piperidine
Phosphine LigandsStabilize Pd catalyst; tune electronic and steric properties.Electron-rich ligands accelerate oxidative addition. Bulky ligands promote reductive elimination. Prevents catalyst decomposition.Triphenylphosphine (PPh₃), XPhos
Copper(I) Salt (Sonogashira)Co-catalyst; forms copper acetylide.Enables the reaction to proceed under milder conditions by facilitating transmetalation.Copper(I) iodide (CuI)

Photochemical Activation Mechanisms

Photochemical activation offers an alternative pathway for the transformation of this compound, primarily through the homolytic cleavage of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage upon irradiation with ultraviolet (UV) light nih.govrsc.org.

The primary photochemical mechanism involves:

Photoexcitation : The molecule absorbs a photon of suitable energy (typically in the UV range), promoting it to an electronically excited state.

Homolytic Cleavage : In the excited state, the C-I bond undergoes homolysis, generating a 2-methylisoquinolin-1(2H)-on-4-yl radical and an iodine radical (I•) rsc.org.

Radical Reactions : The highly reactive aryl radical can then participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction : Abstracting a hydrogen atom from the solvent or another reagent to form 2-methylisoquinolin-1(2H)-one.

Radical Cascade Reactions : Adding to an alkene or alkyne, initiating a cascade cyclization to form more complex heterocyclic systems researchgate.net.

Atom Transfer : The iodine radical can also act as a hydrogen atom transfer (HAT) reagent in certain catalytic cycles rsc.org.

In some contexts, the isoquinolinone core itself can participate in photoinduced electron transfer (PET) or energy transfer (EnT) processes, acting as a photosensitizer or reacting via pathways like excited state intramolecular proton transfer (ESIPT), leading to the formation of reactive intermediates such as azaxylylenes nih.govrsc.org. These photochemical methods provide metal-free alternatives for generating reactive intermediates from the this compound scaffold under mild conditions.

Computational Chemistry Applications in Isoquinolinone Research

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing insight into reaction kinetics and thermodynamics. For a compound like 4-Iodo-2-methylisoquinolin-1(2H)-one, such studies could illuminate the pathways of its synthesis, for instance, the cyclization and subsequent iodination steps. However, no specific quantum chemical studies detailing the reaction mechanisms for the formation or subsequent reactions of this compound have been found in the reviewed literature.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of how a molecule will react and where on its structure reactions are most likely to occur. This is often achieved by calculating various molecular properties and reactivity indices. For isoquinolinone derivatives, computational models have been used to predict their selectivity toward biological targets like melatonin (B1676174) receptors. nih.gov In the case of this compound, computational analysis could predict its susceptibility to nucleophilic or electrophilic attack, or its behavior in metal-catalyzed cross-coupling reactions at the iodine-substituted position. Despite the utility of these methods, specific predictive studies on the reactivity and selectivity of this compound are not available.

Conformational Analysis and Molecular Modeling

Understanding the three-dimensional shape (conformation) of a molecule is crucial for predicting its physical properties and biological activity. Conformational analysis and molecular modeling are standard computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. For substituted isoquinolinones, these methods are employed to understand how they fit into the binding sites of proteins. rsc.org A conformational analysis of this compound would reveal the preferred spatial arrangement of its substituents, which is essential for designing it for specific applications, such as drug development. Regrettably, no dedicated conformational analysis or molecular modeling studies for this specific compound have been published.

Electronic Structure Calculations for Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Calculations can determine various electronic properties that serve as "reactivity descriptors," such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP), and atomic charges. mdpi.com These descriptors help in understanding the electron-donating or -accepting capabilities of different parts of a molecule. For this compound, such calculations would quantify the influence of the iodo and methyl groups on the reactivity of the isoquinolinone core. nih.gov A review of available data shows no specific reports on the calculated electronic structure and reactivity descriptors for this compound.

In Silico Screening for Synthetic Pathway Design

In silico (computer-based) screening has become an integral part of modern chemistry for designing efficient synthetic routes to target molecules. nih.govresearchgate.net These computational tools can search vast reaction databases to propose and evaluate potential synthetic pathways based on factors like yield, atom economy, and the availability of starting materials. bohrium.com While general methods for the synthesis of substituted isoquinolinones are known, nih.govmdpi.com a specific in silico screening study for designing an optimal synthetic pathway to this compound has not been documented in the scientific literature.

Strategic Design and Advanced Methodologies for Isoquinolinone Scaffolds

Isoquinolinones as Privileged Scaffolds in Chemical Space Exploration

The isoquinoline (B145761) and its derivatives are significant structural frameworks in modern medicinal chemistry and drug development. nih.govnih.gov These scaffolds are present in a wide array of natural products and synthetic compounds with diverse pharmacological activities. nih.govmdpi.com The inherent structural features of the isoquinolinone core make it an ideal starting point for the exploration of chemical space in the pursuit of new drug candidates.

Role in Structural Diversity Generation

The concept of "privileged scaffolds" is central to the generation of structural diversity in medicinal chemistry. These frameworks, such as the isoquinolinone core, provide a robust platform for the introduction of various functional groups at multiple positions, leading to a wide range of structurally distinct molecules. nih.govlifechemicals.com The generation of structural diversity is crucial for increasing the probability of identifying novel bioactive compounds. lifechemicals.comu-strasbg.fr

The compound 4-Iodo-2-methylisoquinolin-1(2H)-one is a prime example of a molecule designed for efficient structural diversification. The iodine atom at the C-4 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This capability to readily form new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the chemical space around the isoquinolinone core. The methyl group at the N-2 position, in turn, can influence the solubility, metabolic stability, and conformational properties of the resulting derivatives.

Application in Chemical Library Synthesis

The ability to generate a large number of diverse compounds in a systematic and efficient manner is the foundation of combinatorial chemistry and the synthesis of chemical libraries. nih.gov These libraries are invaluable tools in high-throughput screening campaigns to identify hit compounds for various biological targets. The use of privileged scaffolds as the core of these libraries can significantly enhance the quality and relevance of the synthesized molecules. mdpi.com

This compound is an ideal building block for the construction of focused and diverse chemical libraries. mdpi.com Its amenability to a wide range of chemical transformations allows for the parallel synthesis of a multitude of derivatives. By varying the coupling partners in reactions involving the C-4 iodo group, libraries of compounds with diverse electronic and steric properties can be rapidly assembled. This systematic variation of substituents allows for a thorough investigation of structure-activity relationships (SAR), a critical step in the optimization of lead compounds.

Table 1: Potential Diversification of this compound via Cross-Coupling Reactions

Cross-Coupling ReactionReagents/Catalysts (Examples)Introduced Substituent at C-4
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Heteroaryl
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl
Heck CouplingAlkenes, Pd catalyst, BaseAlkenyl
Buchwald-Hartwig AminationAmines, Pd catalyst, Ligand, BaseAmino
Stille CouplingOrganostannanes, Pd catalystAlkyl, Aryl, Alkenyl

Development of Advanced Synthetic Techniques for Isoquinolinone Architectures

The efficient construction of the isoquinolinone core and its derivatives is a topic of ongoing research in synthetic organic chemistry. While classical methods for isoquinoline synthesis exist, modern methodologies often focus on improving efficiency, regioselectivity, and functional group tolerance. mdpi.com

A notable advancement in the synthesis of 4-iodoisoquinolin-1(2H)-ones is the dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts. nih.gov This method provides a direct and efficient route to these valuable intermediates under mild, aerobic conditions. The reaction proceeds through an iodination and oxidation of readily available starting materials, offering good to excellent yields. nih.gov This technique represents a significant improvement over traditional multi-step synthetic sequences, which can be time-consuming and generate more waste. The development of such catalytic C-H activation and functionalization strategies is a key area of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors.

Green Chemistry Principles in Isoquinolinone Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes in both academia and industry to minimize the environmental impact of chemical processes. nih.govijsr.net This includes the development of metal-free reactions and the use of sustainable reagents and reaction conditions.

Development of Metal-Free Synthetic Protocols

While transition-metal catalysis is a powerful tool in organic synthesis, the use of heavy metals can lead to concerns regarding toxicity and environmental contamination. Consequently, there is a growing interest in the development of metal-free synthetic methods. nih.govsemanticscholar.org

For the synthesis of isoquinolinones, metal-free oxidative cycloaddition reactions have been developed using hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA). nih.govacs.org These reagents can promote the desired bond formations without the need for a metal catalyst. For instance, the reaction of substituted benzamides with alkynes in the presence of PIFA and trifluoroacetic acid can afford a wide variety of isoquinolinones under mild conditions. nih.govacs.org Another approach involves the use of molecular iodine as a catalyst for oxidative dehydrogenation and ring-opening reactions to furnish functionalized isoquinolines. semanticscholar.org The iodine/DMSO catalytic system has also been shown to be a green and mild system for the formation of C-C and C-heteroatom bonds in the synthesis of various heterocyclic compounds. mdpi.com

Utilization of Sustainable Reagents and Conditions

The principles of green chemistry also advocate for the use of reagents and reaction conditions that are less hazardous and more environmentally benign. nih.govsigmaaldrich.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of isoquinolinone synthesis, the use of hypervalent iodine reagents like (phenyliodonio)sulfamate (PISA) represents a move towards more environmentally friendly nonmetallic reagents. nih.govresearchgate.net The choice of solvent can also have a significant impact on the sustainability of a synthesis. Research into solvent-dependent chemoselective synthesis has shown that the reaction outcome can be controlled by the choice of solvent, potentially reducing the need for protecting groups and multiple reaction steps. nih.govresearchgate.net For example, the use of acetonitrile (B52724) or hexafluoro-2-isopropanol can lead to different isomers of substituted isoquinolinones. nih.govresearchgate.net Furthermore, the development of reactions that can be performed in water or other green solvents is a key goal of sustainable chemistry. ijsr.net

Biosynthetic Pathway Elucidation and Bio-inspired Synthesis

The study of this compound provides a compelling intersection between natural product biosynthesis and synthetic chemistry. While this specific halogenated compound is not documented as a naturally occurring metabolite, its core structure, the isoquinolinone scaffold, is prevalent in a wide array of pharmacologically significant alkaloids. researchgate.net Understanding the established biosynthetic routes to these natural scaffolds offers a powerful blueprint for developing bio-inspired synthetic strategies to access novel derivatives like the title compound.

Elucidation of a Hypothetical Biosynthetic Pathway

A biosynthetic pathway for this compound has not been reported in nature. However, by examining the well-characterized biosynthesis of related benzylisoquinoline alkaloids (BIAs), a plausible, albeit hypothetical, enzymatic sequence can be proposed. nih.govfrontiersin.org The pathway would necessarily involve three key stages: formation of the core isoquinolinone skeleton, regioselective iodination, and N-methylation.

Formation of the Isoquinolinone Core:

The biosynthesis of the foundational isoquinoline structure begins with the amino acid L-tyrosine. frontiersin.org Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The critical carbon-carbon bond formation that defines the isoquinoline skeleton is catalyzed by (S)-norcoclaurine synthase (NCS), which performs a Pictet-Spengler condensation of these two precursors to yield (S)-norcoclaurine. oup.com

Subsequent modifications, including O-methylation, N-methylation, and hydroxylation, are carried out by a suite of enzymes to produce the central intermediate, (S)-reticuline. researchgate.net The formation of the isoquinolin-1(2H)-one structure from a reticuline-like precursor would likely involve oxidative cleavage and subsequent cyclization, although this specific transformation to a simple isoquinolinone is less common in major alkaloid pathways.

Hypothetical Halogenation and N-Methylation Steps:

The introduction of an iodine atom at the C4 position represents a significant departure from common BIA pathways. Nature has, however, evolved halogenating enzymes capable of such transformations. nih.gov A flavin-dependent halogenase would be a likely candidate for this step, catalyzing an electrophilic substitution on an electron-rich aromatic precursor. nih.gov This enzymatic iodination would require molecular oxygen, a halide source (I-), and a reduced flavin cofactor (FADH2) to generate a potent iodinating agent.

The final N-methylation step to produce the 2-methyl moiety is a common motif in alkaloid biosynthesis. This reaction is typically catalyzed by S-adenosylmethionine (SAM)-dependent N-methyltransferases, which transfer a methyl group from SAM to the nitrogen atom of the isoquinolinone ring. nih.gov

A summary of the key enzymes involved in the general and hypothetical stages of this pathway is presented below.

Table 1: Key Enzymes in the General and Hypothetical Biosynthesis of the Isoquinolinone Scaffold

Reaction Stage Enzyme Class Function Precursor/Substrate Product
Core Skeleton Formation Tyrosine aminotransferase (TAT)TransaminationL-Tyrosine4-Hydroxyphenylpyruvate
Core Skeleton Formation Norcoclaurine synthase (NCS)Pictet-Spengler condensationDopamine + 4-HPAA(S)-Norcoclaurine
Core Skeleton Formation O- and N-methyltransferasesMethylation(S)-Norcoclaurine derivatives(S)-Reticuline
Hypothetical Iodination Flavin-dependent halogenaseRegioselective iodinationIsoquinolin-1(2H)-one precursor4-Iodo-isoquinolin-1(2H)-one precursor
Hypothetical N-Methylation SAM-dependent N-methyltransferaseN-methylation4-Iodo-isoquinolin-1(2H)-oneThis compound

Bio-inspired Synthetic Approaches

Drawing inspiration from the key enzymatic steps of BIA biosynthesis, synthetic chemists have developed powerful methodologies to construct the isoquinolinone scaffold. These bio-inspired approaches often mimic the fundamental bond-forming strategies observed in nature, particularly the cyclization events that form the heterocyclic core.

Biomimetic Cyclization Strategies:

The Pictet-Spengler reaction, the cornerstone of isoquinoline alkaloid biosynthesis, has a synthetic counterpart that serves as a powerful tool for building the core structure. A biomimetic approach to an isoquinolinone might involve the condensation of a phenylethylamine derivative with an α-keto acid or a related carbonyl compound, followed by cyclization and oxidation.

More direct and widely used methods for isoquinolinone synthesis include the Bischler-Napieralski and Pictet-Gams reactions, which involve the cyclization of β-phenylethylamides. A particularly relevant strategy is the Pomeranz–Fritsch reaction, which constructs the isoquinoline core via the acid-mediated cyclization of a benzalaminoacetal. nih.gov These methods, while not direct copies of enzymatic reactions, are inspired by the general principle of intramolecular cyclization of an aromatic amine derivative onto a tethered electrophilic carbon.

Recent advancements in transition-metal catalysis have further expanded the toolkit for isoquinolinone synthesis. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions provide highly efficient and regioselective routes to substituted isoquinolinones from simple benzamides and alkynes or other coupling partners. nih.gov While not strictly "bio-inspired" in the traditional sense, these methods achieve the desired molecular complexity with a high degree of atom economy, a principle central to efficient biological processes.

The introduction of the iodo group at the C4 position in a laboratory setting would typically be achieved through electrophilic iodination of the pre-formed isoquinolinone ring system using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Subsequent N-methylation can be readily accomplished using standard methylating agents like methyl iodide or dimethyl sulfate.

The table below contrasts the key biosynthetic reaction with its bio-inspired synthetic analogue.

Table 2: Comparison of Biosynthetic and Bio-inspired Key Reactions

Transformation Biosynthetic Approach Bio-inspired Synthetic Analogue Key Features
Core Ring Formation Enzyme: Norcoclaurine synthase (NCS)Reaction: Pictet-Spengler CondensationName Reaction: Pomeranz–Fritsch, Bischler-Napieralski, etc.Mechanism: Acid-catalyzed intramolecular cyclizationForms the fundamental isoquinoline skeleton from acyclic precursors.
Halogenation Enzyme: HalogenaseReaction: Electrophilic HalogenationReagents: N-Iodosuccinimide (NIS), I2Mechanism: Electrophilic aromatic substitutionRegioselective introduction of a halogen onto the aromatic ring.
N-Methylation Enzyme: N-MethyltransferaseCofactor: S-adenosylmethionine (SAM)Reagents: Methyl iodide (MeI), Dimethyl sulfateMechanism: Nucleophilic substitution (SN2)Addition of a methyl group to the heterocyclic nitrogen.

By leveraging insights from biosynthetic pathway elucidation, chemists can devise novel and efficient synthetic routes. The principles of enzymatic catalysis—specificity, efficiency, and operation under mild conditions—continue to inspire the development of advanced synthetic methodologies for accessing complex and valuable molecules like this compound.

Future Research Perspectives on 4 Iodo 2 Methylisoquinolin 1 2h One

Exploration of Undiscovered Synthetic Avenues

The development of efficient and diverse synthetic routes is paramount for the widespread investigation of any chemical entity. While established methods for the synthesis of isoquinolinones exist, future research should focus on novel strategies that offer improved yields, regioselectivity, and functional group tolerance for the preparation of 4-Iodo-2-methylisoquinolin-1(2H)-one and its derivatives.

One promising area for exploration is the application of modern transition-metal-catalyzed reactions. Methodologies involving palladium-catalyzed C-H and N-H bond activation have been shown to be effective for the synthesis of isoquinolinones. Future work could adapt these methods for the direct iodination and N-methylation of isoquinoline (B145761) precursors in a one-pot synthesis, potentially offering a more atom-economical and efficient route.

Furthermore, the use of hypervalent iodine reagents presents an intriguing avenue for the synthesis of halogenated isoquinolinones. Recent studies have demonstrated the solvent-dependent chemoselective synthesis of 3- or 4-substituted isoquinolinones using (phenyliodonio)sulfamate (PISA). beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov By carefully selecting the reaction conditions, it may be possible to achieve the direct and selective iodination at the C4 position of the isoquinolinone scaffold. The proposed reaction mechanism for the formation of 4-substituted isoquinolinones involves the tautomerization of the isoquinolinone, followed by an electrophilic reaction with the hypervalent iodine reagent. nih.gov

Proposed Synthetic StrategyKey FeaturesPotential Advantages
Transition-Metal-Catalyzed C-H/N-H ActivationDirect functionalization of isoquinoline precursors.High atom economy, potential for one-pot synthesis.
Hypervalent Iodine ReagentsSolvent-controlled regioselectivity.Mild reaction conditions, access to specific isomers.
Photoredox CatalysisLight-induced radical-mediated transformations.Green chemistry approach, novel reaction pathways.

The exploration of photoredox catalysis could also unveil new synthetic pathways. Light-mediated reactions often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The development of a photoredox-catalyzed iodination of the isoquinolinone core could provide a valuable addition to the synthetic chemist's toolbox.

Investigation of Novel Reactivity Patterns and Transformations

The presence of an iodine atom at the C4 position of this compound opens up a vast array of possibilities for further chemical transformations. The carbon-iodine bond is a versatile functional group that can participate in a wide range of cross-coupling reactions, allowing for the introduction of various substituents at this position.

Future research should systematically explore the reactivity of this compound in well-established cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The successful implementation of these reactions would enable the synthesis of a diverse library of 4-substituted-2-methylisoquinolin-1(2H)-one derivatives, each with potentially unique biological activities or material properties.

Beyond traditional cross-coupling, the investigation of more novel transformations is warranted. For instance, the exploration of 1,3-dipolar cycloaddition reactions with the isoquinolinone acting as the dipolarophile could lead to the synthesis of complex, fused heterocyclic systems. mdpi.com The electronic nature of the isoquinolinone ring, influenced by the iodo-substituent, could play a crucial role in the feasibility and outcome of such reactions.

Another area of interest is the potential for the iodine atom to act as a directing group in subsequent C-H functionalization reactions at other positions on the isoquinolinone ring. This would provide a powerful strategy for the regioselective synthesis of polysubstituted isoquinolinones, which are often challenging to prepare using conventional methods.

Reaction TypePotential OutcomeSignificance
Suzuki CouplingIntroduction of aryl or vinyl groups.Access to compounds with extended π-systems.
Sonogashira CouplingIntroduction of alkynyl groups.Synthesis of linear, rigid molecular structures.
Buchwald-Hartwig AminationFormation of C-N bonds.Access to derivatives with diverse amine functionalities.
1,3-Dipolar CycloadditionFormation of novel fused heterocyclic systems.Generation of structurally complex and diverse scaffolds.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For this compound, the integration of these methodologies can guide the rational design of new derivatives with desired properties.

Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide insights into the reaction mechanisms of proposed synthetic transformations and predict the regioselectivity of certain reactions.

For the rational design of biologically active molecules, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are invaluable. rsc.orgnih.gov By creating a computational model of a biological target, such as an enzyme or a receptor, it is possible to predict how different derivatives of this compound will bind and to identify key molecular interactions. This in silico screening can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving significant time and resources. rsc.org

For example, in the context of designing new enzyme inhibitors, a library of virtual derivatives of this compound could be generated by computationally introducing different substituents at the 4-position. These virtual compounds could then be docked into the active site of the target enzyme to predict their binding affinities. The most promising candidates identified through this process could then be synthesized and their biological activity evaluated experimentally, creating a feedback loop for further refinement of the computational models.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Prediction of reaction pathways and spectroscopic properties.
Molecular DockingPrediction of binding modes and affinities to biological targets.Identification of potential drug candidates.
3D-QSARCorrelation of molecular structure with biological activity.Development of predictive models for rational drug design.

Q & A

Q. Advanced

  • Substituent variation : Replace iodine with bromine/chlorine to assess halogen effects.
  • Scaffold modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
  • Computational modeling : Use DFT to predict electronic effects on bioactivity .

How can mechanistic studies clarify reaction pathways in iodinated isoquinolinone synthesis?

Q. Advanced

  • Isotopic labeling : Use 13C^{13}C-labeled precursors to track cyclization steps.
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps.
  • DFT calculations : Model transition states in PISA-mediated reactions to explain solvent-dependent selectivity .

What protocols ensure reproducibility in synthesizing this compound?

Q. Basic

  • Standardized reagent handling : Store PISA under argon to prevent moisture degradation.
  • Detailed reaction logs : Record solvent ratios (e.g., EA/PE = 1:4), catalyst loadings, and temperature ramps.
  • Cross-validation : Compare NMR/HRMS data with published spectra (e.g., δ 8.31 ppm for aromatic protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.